[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13472947
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClN3O2 |
|---|---|
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 2-[(3-chloropyrazin-2-yl)methylamino]acetic acid |
| Standard InChI | InChI=1S/C7H8ClN3O2/c8-7-5(10-1-2-11-7)3-9-4-6(12)13/h1-2,9H,3-4H2,(H,12,13) |
| Standard InChI Key | ZEICVBYAFXUFPO-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)CNCC(=O)O)Cl |
| Canonical SMILES | C1=CN=C(C(=N1)CNCC(=O)O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
The molecular formula of [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid is C₈H₉ClN₃O₂, derived from systematic substitution on the pyrazine and acetic acid scaffolds. Key structural elements include:
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A pyrazine ring (C₄H₄N₂) with a chlorine atom at position 3.
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A methylene bridge (-CH₂-) linking the pyrazine’s position 2 to an amino group (-NH-).
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An acetic acid moiety (-CH₂COOH) connected to the amino group.
The compound’s molar mass is 230.63 g/mol, calculated from its atomic constituents. Its IUPAC name reflects the substitution pattern: 2-[(3-chloropyrazin-2-yl)methylamino]acetic acid.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid can be approached via two key intermediates:
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3-Chloro-2-(chloromethyl)pyrazine: Introduces the chlorine and methylene handles for subsequent functionalization.
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Glycine or its derivatives: Provides the acetic acid backbone.
Route A: Nucleophilic Substitution
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Chlorination of Pyrazine:
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Coupling with Glycine:
Key Reaction:
Route B: Reductive Amination
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Preparation of 3-Chloro-2-formylpyrazine:
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Reductive Amination with Glycine:
Challenges:
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly hydrophilic due to the carboxylic acid group, with moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) and poor solubility in nonpolar solvents .
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Stability: Susceptible to decarboxylation at elevated temperatures (>150°C) and hydrolysis under strongly acidic/basic conditions .
Crystallography and Polymorphism
Future Research Directions
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Synthetic Optimization: Develop high-yield routes using flow chemistry or enzymatic catalysis .
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Biological Screening: Evaluate in vitro activity against cancer cell lines or microbial pathogens .
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Computational Modeling: Predict pharmacokinetic properties (e.g., LogP, bioavailability) via QSAR studies .
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